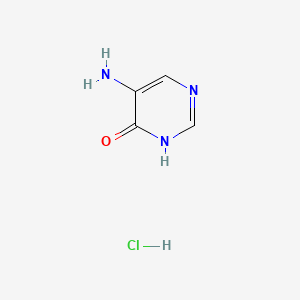

5-Aminopyrimidin-4-ol hydrochloride

Description

Significance in Chemical Synthesis and Heterocyclic Chemistry

The primary significance of 5-Aminopyrimidin-4-ol hydrochloride in chemical synthesis lies in its role as a precursor to a wide array of heterocyclic compounds. chemimpex.com Heterocyclic chemistry is a vast and critical area of organic chemistry, as nitrogen-containing ring systems are prevalent in biologically active molecules. Pyrimidines, in particular, are key structural motifs in numerous natural and synthetic compounds with diverse pharmacological properties. researchgate.net

This compound is particularly noted for its potential role in the synthesis of purine (B94841) analogs and other fused pyrimidine (B1678525) systems. The adjacent amino and hydroxyl groups can participate in cyclization reactions with various reagents to form new rings fused to the pyrimidine core. This makes it a key intermediate for creating libraries of novel compounds that can be screened for biological activity. chemimpex.com Its utility is highlighted in its application for creating antiviral and anticancer agents, as well as in the agrochemical sector. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 106913-64-8 |

| Molecular Formula | C₄H₅N₃O·HCl |

| Molecular Weight | 147.56 g/mol |

Overview of Research Trajectories for Pyrimidine Derivatives

The study of this compound is situated within the larger context of pyrimidine chemistry, which has several major research trajectories. Pyrimidine derivatives are a class of compounds that have garnered immense interest from medicinal chemists due to their wide range of biological activities. utah.edu

One major research avenue involves the synthesis of novel pyrimidine-based compounds as potential therapeutic agents. Scientists continuously explore new synthetic methodologies to create substituted pyrimidines and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrimido[4,5-d]pyrimidines. utah.edunih.gov These efforts are aimed at discovering new drugs with improved efficacy and novel mechanisms of action against various diseases.

Another significant trend is the development of pyrimidine derivatives as functional materials. The unique electronic properties of the pyrimidine ring make these compounds suitable for applications in materials science, such as in the creation of luminescent materials and organic light-emitting diodes (OLEDs).

Furthermore, the synthesis of pyrimidine scaffolds is a cornerstone of drug discovery. For instance, aminopyrimidines are recognized as crucial structural elements in various antibiotics and vitamins, such as Vitamin B1 (Thiamine). google.com The development of efficient and direct synthetic routes to access these molecules, often starting from simple precursors and involving cyclization reactions, remains an active area of investigation. google.comgoogle.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQWEPCQNAAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 5-Aminopyrimidin-4-ol Hydrochloride and its Analogues

Conventional methods for synthesizing the pyrimidine (B1678525) ring often involve the condensation of a three-carbon component with an N-C-N fragment, such as amidines, ureas, or guanidines. bu.edu.eg These established routes form the foundation for the synthesis of a diverse range of pyrimidine analogues.

Conventional Reaction Pathways

The synthesis of pyrimidines is fundamentally built upon the reaction of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N moiety. bu.edu.eg A widely used approach involves the condensation of β-ketoesters or β-aldehydoesters with guanidine (B92328) hydrochloride. rsc.org For instance, the reaction of various β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a base like potassium carbonate can yield 5- and 6-substituted 2-aminopyrimidines. rsc.org

Another common strategy is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions. foliamedica.bg This method provides an efficient and atom-economical route to tetrahydropyrimidines, which can be further modified. foliamedica.bg

The synthesis of 4-aminopyrimidines can also be achieved from readily available starting materials like acrylonitrile (B1666552) through a Lewis acid-catalyzed condensation reaction. acs.org This method avoids the use of carcinogenic chemicals and costly derivatization steps. acs.org

One documented synthesis of 5-aminopyrimidine (B1217817) involves the treatment of 4,6-dichloropyrimidin-5-amine with hydrogen gas under pressure in the presence of a palladium on carbon catalyst and sodium hydroxide (B78521). guidechem.com The product is then isolated from the reaction mixture. guidechem.com

The sources of the atoms in the pyrimidine ring are typically glutamine, CO2, and aspartate. pharmacy180.com Unlike purine (B94841) synthesis, the pyrimidine ring is generally constructed before its attachment to a ribose 5-phosphate group. pharmacy180.com

Optimization of Synthesis Parameters (e.g., Temperature, Pressure, Solvent Systems, Catalysts)

The efficiency and outcome of pyrimidine synthesis can be significantly influenced by various reaction parameters. Optimizing these factors is crucial for maximizing yield, minimizing reaction times, and ensuring the desired regioselectivity.

Temperature: Reaction temperature plays a critical role. For example, in the synthesis of certain pyrimidine derivatives, temperatures can range from 40°C to 160°C depending on the specific reaction step and solvent used. google.com In some cases, heating under reflux is employed to drive the reaction to completion. nih.gov The effect of temperature on the synthesis of sugar-containing pyrimidine derivatives has been studied in continuous-flow microreactors, highlighting the importance of precise temperature control. researchgate.net High temperatures can also influence metabolic processes involving pyrimidines in biological systems. nih.govnih.gov

Pressure: Some synthetic routes for pyrimidine derivatives utilize elevated pressure. For instance, the hydrogenation of a dichlorinated pyrimidine to form 5-aminopyrimidine can be carried out under a hydrogen pressure of 35-50 psi. guidechem.com

Solvent Systems: The choice of solvent is crucial and can significantly impact the reaction. Common solvents for pyrimidine synthesis include ethanol (B145695), acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). google.comtandfonline.com In some instances, solvent-free conditions are employed, offering a greener alternative to traditional methods. researchgate.net The use of water as a solvent, particularly in combination with ultrasound irradiation, has also been explored to develop more environmentally friendly synthetic protocols. researchgate.net

Catalysts: A wide variety of catalysts are employed to facilitate pyrimidine synthesis. Lewis acids such as zinc chloride (ZnCl2) and ytterbium chloride (YbCl3) are commonly used. bu.edu.egacs.org Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation reactions. guidechem.com Organocatalysts like L-proline have also been utilized. acs.org Research has also explored the use of nanocatalysts, such as zinc chromite (ZnCr2O4) nanoparticles, which can be recycled and promote efficient reactions. nanobioletters.com The catalytic activity of various metal oxides, including manganese oxides, has been investigated in the synthesis of pyrimidine precursors from simple molecules like formamide. researchgate.net

Table 1: Examples of Optimized Parameters in Pyrimidine Synthesis

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

| Multicomponent condensation | ZnCr2O4 nanoparticles | Acetonitrile | 70°C (ultrasound) | High | nanobioletters.com |

| Hydrogenation | 10% Pd/C | Diethyl ether/Water | Room Temperature | 87% | guidechem.com |

| Biginelli Reaction | - | Ethanol/HCl | Microwave Irradiation | 65-90% | tandfonline.com |

| Condensation | K2CO3 | Solvent-free | Microwave Irradiation | - | rsc.org |

| Lewis acid-catalyzed condensation | Lewis Acid | Acetonitrile, DMF, or DMSO | 110-160°C | up to 90% | acs.orggoogle.com |

Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, several advanced synthetic techniques have been developed for the synthesis of pyrimidines and their analogues. nih.govresearchgate.net These modern approaches often lead to higher yields, improved purity, and more environmentally friendly processes.

Flow Chemistry Applications in Pyrimidine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, including pyrimidines. mdpi.commdpi.com This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability. mdpi.comresearchgate.net

Flow reactors, often in the form of microreactors, enable the continuous synthesis of target compounds under controlled and mild conditions. mdpi.com This approach allows for the efficient coupling of multiple reaction steps without the need for isolating intermediates. mdpi.com For instance, the synthesis of fused pyrimidinones (B12756618) has been achieved using a continuous-flow retro-Diels-Alder reaction, where precise optimization of thermal conditions led to higher yields compared to batch reactions. researchgate.net

The synthesis of 3-aminoimidazo[1,2-α]pyrimidines has been improved using continuous flow conditions, resulting in better yields and regioselectivity with a significant reduction in reaction time compared to batch methods. vapourtec.com Flow chemistry has also been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) containing a pyrimidine core, demonstrating its industrial applicability. nih.gov

Microwave-Assisted Synthesis of Pyrimidine Analogues

Microwave irradiation has become a popular and effective technique for accelerating organic reactions, including the synthesis of pyrimidine derivatives. nih.govtandfonline.comresearchgate.net This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.com

The Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been successfully carried out under microwave irradiation, with yields reaching up to 90%. tandfonline.com Similarly, the synthesis of various thiazolopyrimidine derivatives has been achieved through multicomponent reactions under microwave conditions, highlighting the efficiency and environmental benefits of this approach. nih.gov

Microwave-assisted synthesis has been employed for the preparation of a wide range of pyrimidine analogues, including 2,4,6-trisubstituted pyrimidines and aminopyrimidine scaffolds. acs.orgnanobioletters.com The technique has proven to be versatile, applicable to both solution-phase parallel synthesis and one-pot reactions. acs.orgnanobioletters.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Pyrimidine Derivative | Synthesis Method | Reaction Time | Yield | Reference |

| Thiazolo[5,4-d]pyrimidines | Microwave-assisted | 5 min | - | researchgate.net |

| Oxo- and thioxopyrimidines | Microwave-assisted | - | 65-90% | tandfonline.com |

| 2-Aminopyrimidine derivatives | Microwave-assisted | - | - | rsc.org |

| Thiazolopyrimidine derivatives | Conventional (reflux) | Several hours | - | nih.gov |

Ultrasound-Promoted Reactions for Pyrimidine Scaffolds

Ultrasound irradiation is another alternative energy source that has been effectively utilized in the synthesis of pyrimidine derivatives. nih.govdoaj.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures, enhancing reaction rates. researchgate.net

Ultrasound-assisted synthesis often results in shorter reaction times, milder reaction conditions, and higher yields compared to conventional methods. researchgate.netnih.gov This technique has been successfully applied to the cyclocondensation of β-keto esters and amidines to produce highly substituted 4-pyrimidinols in excellent yields. researchgate.net

The use of ultrasound has been shown to promote the synthesis of various fused pyrimidine heterocycles, often in environmentally benign solvents like water. researchgate.net Furthermore, ultrasound can be used in conjunction with catalysts, including organocatalysts and nanocatalysts, to further enhance reaction efficiency. nanobioletters.comresearchgate.net The synthesis of new 1,2,4-triazolo[1,5-a]pyrimidines has been achieved with shorter reaction times and excellent yields under ultrasonic irradiation compared to conventional heating. nih.gov

Key Reaction Types in the Synthesis of this compound and its Precursors/Analogues

The construction of the 5-aminopyrimidin-4-ol scaffold relies on several fundamental reaction types. These include methods for building the heterocyclic ring itself and reactions for introducing the key functional groups—the amino group at C5 and the hydroxyl group at C4.

Condensation reactions are a cornerstone of pyrimidine synthesis, allowing for the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation is a primary method for forming the pyrimidine ring. This typically involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment, such as urea, thiourea, or guanidine. uniatlantico.edu.conih.gov For instance, the reaction of β-keto esters with amidines, often promoted by ultrasound irradiation, yields highly substituted 4-pyrimidinols. organic-chemistry.org A variation involves the cyclocondensation of β-bromo-α,β-unsaturated aldehydes with amine-containing compounds under microwave irradiation to form fused pyrimidine systems. acs.org

Biginelli-type reactions are classic examples of three-component reactions that produce dihydropyrimidinones in a single step from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org This method has been modified to produce a variety of pyrimidine derivatives, including those with antimicrobial properties. nih.govsphinxsai.com The reaction can be catalyzed by various acids and has been adapted for solvent-free conditions and enzymatic synthesis. nih.govwikipedia.orgorganic-chemistry.org

Three-component coupling reactions offer an efficient pathway to complex pyrimidines. For example, 2,4,6-tri(hetero)aryl-substituted pyrimidines can be synthesized in a one-pot process involving the coupling and isomerization of an aryl halide and a propargyl alcohol, followed by cyclocondensation with an amidinium salt. acs.orgnih.gov Another approach uses a ZnCl₂-catalyzed reaction between enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to create 4,5-disubstituted pyrimidines. organic-chemistry.org

The following table summarizes various condensation strategies for pyrimidine synthesis.

Table 1: Examples of Condensation Reactions in Pyrimidine Synthesis| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclocondensation | β-keto esters, Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |

| Cyclocondensation | β-bromo-α,β-unsaturated aldehydes, 2-aminobenzimidazole | K₂CO₃, DMF, Microwave | Benzo-fused pyrimidines | acs.org |

| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate, Urea | Acid catalysis | 3,4-Dihydropyrimidin-2(1H)-ones | wikipedia.org |

| Three-Component Coupling | Aryl halide, Propargyl alcohol, Amidinium salt | One-pot sequence | 2,4,6-Triarylpyrimidines | acs.orgnih.gov |

| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

Nucleophilic aromatic substitution (S_NAr) is a vital strategy for introducing functional groups onto a pre-formed pyrimidine ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially at positions 2, 4, and 6. mdpi.com

This reaction is commonly used to introduce amino or alkoxy groups by displacing a halide leaving group (e.g., chloro or bromo). uniatlantico.edu.coproquest.com The reactivity of halogens on the pyrimidine ring is often greater than that of analogous benzene (B151609) halides. mdpi.com For instance, in 2,4-dichloropyrimidines, nucleophilic attack typically occurs selectively at the C4 position. stackexchange.com The presence of activating groups, such as a nitro group, can further facilitate S_NAr reactions. wikipedia.orgpressbooks.pub

The reaction conditions can be tuned to achieve desired outcomes. For example, using triethylamine (B128534) in refluxing ethanol provides suitable conditions for S_NAr amination reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. uniatlantico.edu.co The use of polyethylene (B3416737) glycol (PEG) as a solvent has also been reported as an efficient and green medium for S_NAr reactions on fused pyrimidine systems. nih.gov

Table 2: S_NAr Reactions for Functionalizing Pyrimidines

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Amines | Base, Solvent | 4-Amino-2-chloropyrimidine | stackexchange.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Triethylamine, Ethanol, Reflux | Mono-substituted amino derivatives | uniatlantico.edu.co |

| 4-Chlorofuro[3,2-d]pyrimidine | Amines | PEG 400, 120 °C | 4-Aminofuro[3,2-d]pyrimidine derivatives | nih.gov |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols, Amines | Various solvents | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |

Reduction Reactions (e.g., Catalytic Hydrogenation, Metal-Mediated Reductions)

Reduction reactions are crucial for converting functional groups on the pyrimidine ring, most notably for the synthesis of aminopyrimidines from nitropyrimidines.

Catalytic hydrogenation is a common method for the reduction of a nitro group to an amino group. This reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas. This step is often a key transformation in the synthesis of amino-substituted pyrimidines, which are important building blocks for more complex molecules.

Metal-mediated reductions using complex metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are also employed. rsc.orgrsc.org These reagents can reduce various functional groups on the pyrimidine ring. For example, LiAlH₄ has been used to reduce ethyl 2-methylthiopyrimidine-5-carboxylate, leading primarily to the corresponding 1,6-dihydropyrimidine derivative rather than the expected alcohol. researchgate.net Similarly, NaBH₄ can reduce 1,4,6-trisubstituted pyrimidin-2(1H)-ones to a mixture of dihydro- and tetrahydro-pyrimidinones, with the product ratio depending on the reaction conditions. rsc.org

Table 3: Reduction Reactions in Pyrimidine Chemistry

| Substrate | Reagent/Catalyst | Product | Notes | Reference |

|---|---|---|---|---|

| 5-Nitropyrimidine derivative | H₂, Pd/C | 5-Aminopyrimidine derivative | Standard method for nitro group reduction. | General Knowledge |

| Ethyl 2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | Preferential ring reduction over ester reduction. | researchgate.net |

| 1,4,6-Trisubstituted pyrimidin-2(1H)-one | NaBH₄ | Dihydro- and Tetrahydro-pyrimidin-2(1H)-ones | Product distribution is condition-dependent. | rsc.org |

Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Pyrimidine Derivatives, Buchwald Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly functionalized pyrimidine derivatives.

The Suzuki-Miyaura coupling reaction is widely used to arylate halogenated pyrimidines. researchgate.netmdpi.com This reaction involves the coupling of a halopyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.comrsc.orgresearchgate.net It offers a flexible method for creating structurally diverse pyrimidines. researchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net Microwave-assisted Suzuki coupling has been shown to be a very efficient method for the C4-substitution of 2,4-dichloropyrimidines. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital method for forming C-N bonds, largely replacing harsher, traditional methods. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org

Table 4: Coupling Reactions for Pyrimidine Functionalization

| Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | rsc.org |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.comresearchgate.net |

| Suzuki-Miyaura | 2,4-Dichloropyrimidines | Aryl/Heteroaryl boronic acids | Pd catalyst, Microwave | C4-Substituted pyrimidines | mdpi.com |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd catalyst, Phosphine ligand | Aryl Amine | wikipedia.orglibretexts.org |

Heterocyclization Pathways

Heterocyclization refers to the series of reactions that form the pyrimidine ring from acyclic starting materials. This is a fundamental strategy in pyrimidine synthesis. The classic approach involves the condensation of a compound containing an N-C-N moiety (like urea or guanidine) with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or its equivalent. uniatlantico.edu.co

Hydrolysis is the cleavage of a chemical bond by the addition of water. libretexts.org In the context of pyrimidine synthesis, hydrolysis reactions are often used in the final steps to deprotect functional groups or to convert one functional group into another. For instance, an ester group on the pyrimidine ring can be hydrolyzed to a carboxylic acid, or an ether can be cleaved to a hydroxyl group.

Alkaline hydrolysis of 2-(phenylthio)pyrimidine derivatives, after oxidation to the corresponding sulfoxides or sulfones, yields 2-hydroxypyrimidine. rsc.org This displacement reaction's rate is influenced by the substituents on the phenyl ring. rsc.org Similarly, the hydrolysis of a chloropyrimidine to a hydroxypyrimidine can be achieved, though sometimes requiring harsh conditions. For example, converting 2-chloropyridine (B119429) to 2-hydroxypyridine (B17775) historically required concentrated acid and high pressure. google.com

Starting Materials and Precursors in Pyrimidine Synthesis

The construction of the pyrimidine ring is typically achieved through the condensation of a three-carbon unit with a reagent containing an N-C-N fragment. The choice of these precursors is critical and dictates the substitution pattern of the final product.

Guanidine and its salts, such as guanidine hydrochloride and guanidine carbonate, are fundamental N-C-N building blocks in pyrimidine synthesis. nih.govtandfonline.com They are highly reactive binucleophiles used to form nitrogen-containing heterocyclic systems. nih.gov The versatility of guanidine allows for its reaction with a diverse range of three-carbon synthons.

A primary method involves the condensation of guanidine with 1,3-dicarbonyl compounds or their analogs. tandfonline.com For instance, enaminoketones react with guanidine hydrochloride to yield pyrimidines. tandfonline.com This strategy is exemplified by the cyclization of chalcone (B49325) derivatives (1,3-diaryl-2-propenones) with guanidine hydrochloride to produce various pyrimidine analogs. derpharmachemica.com This reaction can be catalyzed by bases like potassium hydroxide in ethanol. derpharmachemica.comresearchgate.net

Another important precursor for reaction with guanidine is a suitably substituted pyrimidine that can undergo nucleophilic substitution. For example, 4,6-dichloro-5-nitropyrimidine (B16160) reacts with a slight excess of guanidine in refluxing ethanol over several days to yield 4-guanidino-6-chloro-5-nitropyrimidine. prepchem.com Guanidinium (B1211019) salts have also been reacted with potassium (Z)-2-cyano-2-fluoroethenolate to synthesize 2-amino-5-fluoropyrimidines, with guanidinium chloride providing a 94% yield. nih.gov

The pH of the reaction medium can significantly influence the outcome of syntheses involving guanidine and 1,3-diketones. tandfonline.com Furthermore, the choice between guanidine free base and its salts like guanidine hydrochloride can determine whether heterocyclization occurs. tandfonline.com

Table 1: Examples of Pyrimidine Synthesis using Guanidine and its Salts

| Guanidine Source | 3-Carbon Precursor | Product Type | Reference |

|---|---|---|---|

| Guanidine Hydrochloride | Chalcones | 2-Amino Pyrimidines | derpharmachemica.com |

| Guanidine | 4,6-dichloro-5-nitropyrimidine | 4-Guanidino-6-chloro-5-nitropyrimidine | prepchem.com |

| Guanidine Carbonate | Nalidixic Acid Ester | Guanidinyl Derivative | nih.gov |

| Guanidinium Chloride | Potassium (Z)-2-cyano-2-fluoroethenolate | 2-Amino-5-fluoropyrimidine | nih.gov |

| Guanidine | 1,3-bis(heteroaryl)-2-propenones | 2-Amino-4,6-bis(heteroaryl)pyrimidines | tandfonline.com |

α,β-Unsaturated ketones are versatile three-carbon building blocks for pyrimidine synthesis. rsc.orgrsc.org Chalcones, which are 1,3-diaryl-α,β-unsaturated ketones, are particularly common starting materials. derpharmachemica.comijper.org They serve as important intermediates for the synthesis of a large number of heterocyclic systems containing nitrogen. researchgate.net

The synthesis of pyrimidines from these precursors typically involves a condensation reaction with an N-C-N synthon like urea, thiourea, or guanidine hydrochloride. derpharmachemica.comijper.org For example, a mixture of a chalcone and urea can be refluxed in an ethanolic potassium hydroxide solution to yield pyrimidine derivatives. ijper.org This reaction can be significantly accelerated using microwave irradiation, which reduces reaction times from hours to minutes and provides excellent yields in an environmentally friendly manner. ijper.org

A metal-free approach has been developed for the synthesis of multi-substituted pyrimidines from α,β-unsaturated ketones and amidines (including guanidine). rsc.orgrsc.org This method proceeds via a tandem [3 + 3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the pyrimidine. rsc.orgrsc.org This oxidation can be achieved using visible light and a photosensitizer like eosin (B541160) Y, with air as the terminal oxidant, avoiding the need for transition-metal catalysts. rsc.org The strategy is applicable to a broad scope of substrates, including not only chalcones but also alkyl-substituted α,β-unsaturated ketones. rsc.org

Table 2: Synthetic Methods for Pyrimidines from α,β-Unsaturated Ketones/Chalcones

| Precursor | Reagent | Method | Key Features | Reference |

|---|---|---|---|---|

| Chalcones | Urea | Conventional Heating | Reflux in ethanolic KOH for 4 hours. | ijper.org |

| Chalcones | Urea | Microwave Irradiation | Irradiated at 210 W for 7-10 minutes. | ijper.org |

| Chalcones | Guanidine HCl | Conventional Heating | Reflux in ethanolic KOH for 6 hours. | researchgate.net |

| α,β-Unsaturated Ketones | Amidine Hydrochlorides | Tandem Annulation/Photo-oxidation | Metal-free, visible-light enabled, mild conditions. | rsc.orgrsc.org |

| β-Bromo α,β-Unsaturated Ketones | Amidine Hydrochlorides | Microwave Irradiation | Copper-powder catalyzed. | researchgate.net |

Beyond the classical reagents, a variety of other precursors and intermediates are crucial in the synthesis of specifically substituted pyrimidines, including those related to this compound.

Arylmethylidene derivatives of furan-2(3H)-ones serve as important building blocks for pyrimidine synthesis. nih.gov Their reaction with guanidine carbonate can lead to complex pyrimidine structures, with the outcome dependent on the substituents of the furanone ring. nih.gov

Fluorinated pyrimidines, which are of significant interest in medicinal chemistry, can be synthesized under mild conditions from potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This fluorinated building block reacts with various amidine hydrochlorides in methanol (B129727) to produce 4-amino-5-fluoropyrimidines in excellent yields without the need for basic additives. nih.govresearchgate.net The precursor, potassium (Z)-2-cyano-2-fluoroethenolate, can be synthesized in two steps from fluoroacetonitrile. nih.gov

For the synthesis of thiamine (B1217682) (Vitamin B1), a key intermediate is 4-amino-5-aminomethyl-2-methylpyrimidine. google.com Its synthesis can start from aminopropionitrile (APN), which is derived from acrylonitrile. google.com A key step involves the cyclization of derivatives of α-formyl-β-formylamino-propionitrile sodium salt with acetamidine. google.com An alternative patented process involves reacting an enolate salt, derived from a protected aminopropionitrile, with an ammonium salt, followed by reaction with a nitrile (like acetonitrile) in the presence of a base. google.com

Furthermore, 5-aminopyrimidin-4,6-diols are key intermediates for producing halogenated pyrimidines. google.com These diols can be reacted with a halogenating agent to produce 4,6-dihalopyrimidin-5-amines, which are precursors for synthesizing pharmaceuticals like ticagrelor. google.com The synthesis of the diol itself can start from a compound of formula (V) in the presence of an acid such as hydrochloric acid. google.com

Table 3: Key Intermediates and their Synthetic Utility

| Intermediate | Synthetic Transformation | Product Class | Reference |

|---|---|---|---|

| Potassium (Z)-2-cyano-2-fluoroethenolate | Reaction with Amidine Hydrochlorides | 4-Amino-5-fluoropyrimidines | nih.gov |

| 5-Aminopyrimidin-4,6-diol | Reaction with Halogenating Agent | 4,6-Dihalopyrimidin-5-amines | google.com |

| α-Formyl-β-formylamino-propionitrile derivative | Cyclization with Acetamidine | 4-Amino-5-aminomethyl-2-methylpyrimidine | google.com |

| 3-Arylmethylidenefuran-2(3H)-one | Reaction with Guanidine Carbonate | Substituted Pyrimidines | nih.gov |

| β-Formyl Enamide | Samarium Chloride Catalyzed Cyclization with Urea | Pyrimidines | organic-chemistry.org |

Chemical Reactivity and Derivatization Studies

The chemical character of 5-Aminopyrimidin-4-ol hydrochloride is defined by the interplay of its amino and hydroxyl groups attached to the pyrimidine (B1678525) core. These groups serve as primary sites for chemical modifications, enabling the synthesis of a diverse array of derivatives.

Reactivity of the Amino and Hydroxyl Groups on the Pyrimidine Ring

The amino and hydroxyl substituents on the pyrimidine ring are the principal determinants of the molecule's reactivity, each exhibiting distinct chemical behaviors that can be selectively targeted in synthetic protocols.

Nucleophilic Reactivity of the Amino Group

The amino group at the 5-position of the pyrimidine ring demonstrates notable nucleophilic character. This reactivity allows it to participate in a variety of substitution reactions, serving as a key building block for more complex heterocyclic structures. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Studies on related amino-substituted heterocycles, such as aminopyridines and other aminopyrimidines, provide insight into this reactivity. The nucleophilicity of primary and secondary amines has been extensively studied, establishing their role in a wide range of organic transformations. uni-muenchen.dersc.org In the context of 5-Aminopyrimidin-4(3H)-one, the amino group can undergo nucleophilic substitution with reagents like alkyl halides or acyl chlorides, often facilitated by a base, to yield various substituted pyrimidines. This reactivity is fundamental to its application as a synthon in medicinal and industrial chemistry.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position imparts another dimension to the molecule's reactivity. While it can participate in reactions typical of alcohols, its behavior is significantly influenced by its position on the electron-deficient pyrimidine ring and the phenomenon of tautomerism. The hydroxyl group can be a target for reactions such as esterification or etherification. More significantly, it can be replaced by other functional groups, most notably halogens, which is a critical step in the synthesis of many pharmaceutical intermediates. google.com For instance, in the synthesis of diaminopyrimidine sulfonate derivatives from 2-amino-6-methylpyrimidin-4-ol, the hydroxyl group is a key reaction site. acs.org Computational and experimental studies on other polyhydroxy compounds have shown that factors like intramolecular hydrogen bonding can influence the reactivity of specific hydroxyl groups. nih.gov

Tautomerism Considerations in 4-Hydroxypyrimidines

A crucial aspect governing the reactivity of 4-hydroxypyrimidines is keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxypyrimidine (B43898) (enol or lactim) form and the pyrimidin-4(3H)-one (keto or lactam) form. acs.org Extensive experimental and theoretical studies have demonstrated that for 4-hydroxypyrimidine and its analogs, the equilibrium strongly favors the keto (oxo) tautomer. acs.orgchemicalbook.com

Gas-phase studies and NMR spectroscopy in various solvents confirm the predominance of the oxo form. acs.orgacs.org For example, analysis of N 1s photoionization spectra for 4-hydroxypyrimidine indicated an oxo/hydroxy tautomer population ratio of approximately 71/29. acs.org This tautomeric preference is critical because it dictates which functional group is available for reaction. While the name "4-ol" suggests the presence of a hydroxyl group, the molecule predominantly reacts as a pyrimidinone. However, the presence of the minor hydroxy tautomer allows for reactions characteristic of phenols or enols under specific conditions.

| Tautomeric Form | Predominant State | Evidence |

| Pyrimidin-4(3H)-one (Keto/Lactam) | Major | Theoretical calculations, NMR spectroscopy, Photoionization spectra acs.orgacs.orgchemicalbook.com |

| 5-Aminopyrimidin-4-ol (Enol/Lactim) | Minor | Exists in equilibrium with the keto form acs.org |

Functionalization and Derivatization Strategies

The dual functionality of this compound allows for a range of derivatization strategies, enabling the synthesis of molecules with tailored properties.

Formation of Amides and Esters

The nucleophilic amino group is readily acylated to form amides. This reaction typically involves treating the aminopyrimidine with an acyl chloride or a carboxylic acid activated with a coupling agent. This amide bond formation is a cornerstone of medicinal chemistry, used to link the pyrimidine core to other molecular fragments. nih.gov

Ester formation can theoretically occur at the hydroxyl group of the minor enol tautomer. However, a more common route to ester derivatives involves first converting the hydroxyl group to a better leaving group (like a halogen) and then performing a nucleophilic substitution with an alcoholate, or by starting from a pyrimidine-carboxylic acid derivative. The direct conversion of esters to amides, known as aminolysis, is also a well-established reaction where an amine displaces the alkoxy group of an ester. youtube.comnih.govyoutube.com

Introduction of Halogen Substituents

A pivotal derivatization strategy for 4-hydroxypyrimidines is the conversion of the hydroxyl group (or, more accurately, the carbonyl group of the dominant lactam tautomer) into a halogen substituent. This transformation is typically achieved by treatment with halogenating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com This reaction yields the corresponding 4-chloropyrimidine (B154816) derivative, such as 5-Amino-4-chloropyrimidine. frontierspecialtychemicals.comsigmaaldrich.comtcichemicals.com

The resulting 4-chloropyrimidine is a highly versatile intermediate. The chlorine atom acts as an excellent leaving group, readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), thereby providing access to a vast library of 4-substituted pyrimidine derivatives. nih.gov

| Derivatization Strategy | Reagents | Product Type |

| Amide Formation | Acyl chlorides, Activated carboxylic acids | 5-(Acylamino)pyrimidin-4-ol |

| Halogenation | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | 5-Amino-4-halopyrimidine google.com |

Alkylation and Arylation Reactions

Alkylation and arylation reactions of aminopyrimidines can occur at several positions, including the exocyclic amino group and the nitrogen atoms within the pyrimidine ring, as well as the hydroxyl group. The regioselectivity of these reactions is often influenced by the reaction conditions, the nature of the alkylating or arylating agent, and the presence of other substituents on the pyrimidine core. nih.govnih.govias.ac.in

Studies on related aminopyrimidine systems demonstrate that N-alkylation is a common transformation. For instance, N-alkylation of pyrimidines has been achieved using various alkylating agents in the presence of a base. ias.ac.in In some cases, to avoid side reactions like O-alkylation, the amino group can be masked, allowing for selective functionalization at other positions. nih.gov The choice of base and solvent system can be critical in directing the outcome. For example, the use of potassium carbonate in a mixture of acetonitrile (B52724) and DMF is a reported condition for alkylation. nih.gov

The arylation of amino-substituted heterocyclic compounds can be more challenging due to the potential for competing N-arylation at the amino group versus C-arylation at an activated carbon position on the ring. nih.gov For 5-aminopyrazoles, a related class of compounds, controlling the selectivity between N-arylation and C-4 arylation is a key challenge. nih.gov However, methods have been developed to achieve chemoselective C-4 arylation under mild conditions, sometimes employing enzymatic catalysis to avoid the need for protecting the amino group. nih.gov In one instance, a Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine (B23866) was used as a key step to install an aryl substituent at the C-4 position. researchgate.net

Table 1: Examples of Alkylation and Arylation Reactions on Pyrimidine Scaffolds

| Reactant | Reagent/Conditions | Product Type | Notes | Reference |

| 4,6-Dichloro-5-methoxypyrimidine | 2-Bromopropane, K2CO3, MeCN/DMF | O-Alkylated pyrimidine | Demonstrates alkylation on a related pyrimidine core. | nih.gov |

| 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | 3-Dimethylamino-1-propyl chloride, K2CO3, MeCN/DMF | 5-(3-Dimethylaminopropoxy)pyrimidine | Selective O-alkylation of the hydroxyl group. | nih.gov |

| 5-Bromopyrimidine | Phenol, Polyphosphoric acid | 4-Aryl-dihydropyrimidine | Friedel-Crafts type electrophilic alkylation of an arene. | researchgate.net |

| Pyrimidines | Alkylating agent, AS@HTC catalyst, CH3CN | N1-Alkylated pyrimidines | Demonstrates selective N-alkylation. | ias.ac.in |

This table is illustrative and based on reactions of related pyrimidine structures to indicate potential reactivity patterns for this compound.

Formation of Fused Heterocyclic Systems (e.g., Pyrimidoquinolines, Pyrimidopyrimidines, Pyrido[2,3-d]pyrimidines)

This compound is a valuable precursor for synthesizing fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. The amino group at the 5-position and the adjacent C-4 hydroxyl (or its tautomeric keto form) are key functionalities for these cyclization reactions.

Pyrimido[4,5-d]pyrimidines: These bicyclic systems are frequently synthesized from 4-aminopyrimidine (B60600) derivatives. One common approach involves a cyclocondensation reaction. For example, substituted pyrimido[4,5-d]pyrimidines can be prepared in a two-step procedure starting from readily available reagents. mdpi.com Another strategy is the multi-component condensation of aminopyrimidine derivatives with other reactants like aryl aldehydes and active methylene (B1212753) compounds. rsc.org Some methods utilize ionic liquids as catalysts to promote the cyclocondensation in a one-pot synthesis. oiccpress.com The key step often involves the formation of a new pyrimidine ring fused to the starting one, a reaction that can be induced by reagents like hydrazine (B178648) followed by treatment with sodium nitrite (B80452) in acetic acid. nih.gov

Pyrido[2,3-d]pyrimidines: The synthesis of this scaffold generally starts from an appropriately substituted 4-aminopyrimidine. jocpr.com The pyridine (B92270) ring is constructed onto the pyrimidine core. This can be achieved by reacting the 4-aminopyrimidine with a three-carbon unit, such as a 1,3-dicarbonyl compound like acetylacetone, often in the presence of an acid catalyst like phosphoric acid. jocpr.com Another route involves the reaction of 4-aminopyrimidines with α,β-unsaturated carbonyl compounds. The reaction proceeds via an electrophilic attack on the electron-rich C-5 position of the pyrimidine ring, which is activated by the amino group. jocpr.com Various reagents and multi-component strategies have been developed to access a wide range of substituted pyrido[2,3-d]pyrimidines. researchgate.netnih.govmdpi.com

Table 2: Synthesis of Fused Heterocyclic Systems from Aminopyrimidine Precursors

| Precursor Type | Co-reactant(s) | Fused System | Key Reaction Type | Reference(s) |

| 6-Aminouracil (B15529) | Aryl aldehydes, Urea (B33335)/Thiourea (B124793) | Pyrimido[4,5-d]pyrimidine (B13093195) | Biginelli-type multicomponent reaction | rsc.org |

| 1,3-Disubstituted 6-aminouracil | Acylating agent, Hydrazine | Pyrimido[4,5-d]pyrimidine | Hydrazine-induced cyclization | nih.gov |

| 6-Aminouracil | Acetylacetone, Phosphoric acid | Pyrido[2,3-d]pyrimidine | Condensation with 1,3-dicarbonyl compound | jocpr.com |

| 4-Aminopyrimidine-5-carbonitrile | Diethyl malonate, Na/EtOH | Pyrido[2,3-d]pyrimidine | Condensation and cyclization | nih.gov |

| 6-Amino-1,3-dimethyluracil | Aryl-alkanone Mannich bases | Dihydropyrido[2,3-d]pyrimidine | Condensation | jocpr.com |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms provides insight into how transformations involving this compound occur, allowing for optimization of reaction conditions and prediction of product structures.

Proposed Mechanisms for Key Transformations

The formation of fused heterocyclic systems from aminopyrimidines involves several key mechanistic steps.

For Pyrido[2,3-d]pyrimidine Synthesis: The reaction of a 4-aminopyrimidine with a 1,3-dicarbonyl compound or a related species is proposed to begin with an electrophilic attack on the C-5 position of the pyrimidine ring. jocpr.com This position is activated towards electrophilic substitution by the electron-donating amino group at C-4. The initial attack is followed by a cyclization and dehydration sequence to form the new pyridine ring. In multicomponent reactions for synthesizing pyrimido[4,5-d]pyrimidines, an initial Knoevenagel condensation between an aldehyde and a barbituric acid derivative can form a reactive enone intermediate, which then undergoes further reaction and cyclization. rsc.org

For Pyrimido[4,5-d]pyrimidine Synthesis: In syntheses involving multicomponent reactions, the mechanism can be complex. For instance, in an ionic liquid-catalyzed process, the reaction may proceed through the formation of an amidine intermediate from the aminopyrimidine, which then reacts with other components before the final cyclization step. rsc.org In another example, the cyclization is proposed to occur via an initial condensation of an aryl aldehyde with two equivalents of a pyrimidinedione, followed by a nucleophilic attack from the amino group of a urea molecule and subsequent intramolecular cyclization. rsc.org

Stepwise Reaction Mechanisms

A more detailed, stepwise view of these mechanisms highlights the role of intermediates and the flow of electrons.

Cyclocondensation Reactions: The cyclocondensation of aminopyrimidines to form fused systems like pyrido[2,3-d]pyrimidines often follows a Michael addition-cyclization pathway. The amino group of the pyrimidine acts as a nucleophile, attacking an activated double bond of a co-reactant (e.g., an α,β-unsaturated ketone). This is followed by an intramolecular cyclization where a nitrogen from the pyrimidine ring or the exocyclic amino group attacks a carbonyl group, leading to a heterocyclic intermediate. A final dehydration step then yields the aromatic fused system. nih.gov

For example, in the synthesis of pyrrole-aminopyrimidine ensembles, the proposed mechanism involves the nucleophilic addition of guanidine (B92328) to the triple bond of an acylethynylpyrrole. nih.gov This forms an adduct which then undergoes intramolecular cyclization involving the carbonyl group, leading to a dihydropyrimidin-4-ol intermediate. The final step is the elimination of a water molecule to yield the aromatic aminopyrimidine product. nih.gov

In the formation of pyrimido[4,5-d]pyrimidines via a Biginelli-type reaction, the mechanism is thought to involve the formation of an iminium intermediate. nih.gov This is followed by the addition of a 1,3-dicarbonyl compound and subsequent cyclization and dehydration steps to furnish the final fused product. nih.gov

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Heterocyclic Scaffolds

The unique arrangement of functional groups in 5-Aminopyrimidin-4-ol hydrochloride makes it an ideal starting material for the synthesis of various fused heterocyclic systems. These scaffolds are of particular interest due to their prevalence in biologically active compounds.

5-Aminopyrimidin-4-ol and its derivatives are crucial for the synthesis of various fused pyrimidine (B1678525) systems, such as pyrimido[4,5-d]pyrimidines and pteridines. These bicyclic heterocycles are core structures in many therapeutic agents.

While direct synthesis from this compound is a topic of ongoing research, the general synthetic strategies often involve the use of structurally similar 4,5-diaminopyrimidines. For instance, the condensation of 5,6-diaminopyrimidin-4(3H)-one with 2-oxopropanal is a known method for the synthesis of 6-methylpteridin-4(3H)-one. thieme-connect.de Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized through the cyclocondensation of 6-aminouracil (B15529) derivatives with various reagents. rsc.orgnih.gov These reactions highlight the potential of 5-aminopyrimidin-4-ol as a precursor to the requisite diaminopyrimidine intermediates for such transformations.

A variety of fused pyrimidine derivatives have been synthesized from related starting materials, showcasing the versatility of the aminopyrimidine core. mdpi.comresearchgate.netsciencescholar.ussciencescholar.usneliti.com

Table 1: Examples of Fused Pyrimidine Systems Synthesized from Aminopyrimidine Derivatives

| Starting Material | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 5,6-Diaminopyrimidin-4(3H)-one | 2-Oxopropanal | Pteridine | thieme-connect.de |

| 6-Aminouracil derivatives | Aryl aldehydes, etc. | Pyrimido[4,5-d]pyrimidine | rsc.orgnih.gov |

| 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile | Triethylorthoester derivatives | Pyrimido[4,5-d]pyrimidine | mdpi.com |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Various reagents | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| 4-Amino nicotino nitrile | Formamide, Urea (B33335), Thiourea (B124793) | Fused 4-amino pyrimidines | sciencescholar.ussciencescholar.usneliti.com |

The reactivity of 5-aminopyrimidin-4-ol extends to the construction of more complex multicyclic aza-heterocycles. These structures are often explored for their potential as novel therapeutic agents. For example, pyrazolo[3,4-d]pyrimidines, a class of multicyclic aza-heterocycles with significant biological activity, can be synthesized from 5-aminopyrazole precursors which share structural similarities with 5-aminopyrimidin-4-ol. mdpi.comnih.gov

The synthesis of pyrido[2,3-d:6,5-d']dipyrimidines, another class of multicyclic aza-heterocycles, has been reported from 6-aminouracil derivatives, further illustrating the synthetic potential of aminopyrimidine scaffolds.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond fused heterocycles, this compound is a valuable intermediate in the multi-step synthesis of complex organic molecules, including precursors to important pharmaceuticals.

The pyrimidine core is a common feature in many approved drugs, and this compound serves as a key starting material for some of these. mdpi.comchemimpex.com It is particularly noted for its role in the synthesis of antiviral and anticancer agents.

A significant application is in the preparation of precursors for kinase inhibitors, a major class of anticancer drugs. nih.gov While specific examples starting directly from the hydrochloride salt are proprietary, the closely related 5-amino-2-(propylthio)pyrimidin-4,6-diol hydrochloride is a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. google.com

The general importance of aminopyrimidines in drug synthesis is well-established, with various derivatives being used to create a wide range of biologically active molecules. google.com

Table 2: Examples of Pharmaceutical Precursors from Aminopyrimidine Derivatives

| Starting Material | Target Drug Class/Molecule | Reference |

|---|---|---|

| 5-Aminopyrimidin-4-ol | Kinase inhibitors | nih.gov |

| 5-Amino-2-(propylthio)pyrimidin-4,6-diol hydrochloride | Ticagrelor | google.com |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | Thiamin (Vitamin B1) | google.com |

The chemical reactivity of this compound allows for the introduction of a wide range of substituents onto the pyrimidine ring, leading to a diverse library of derivatives with potential applications in various fields. The amino and hydroxyl groups can be functionalized through various reactions, such as acylation, alkylation, and substitution, to generate novel compounds.

For instance, the synthesis of various N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines has been achieved, demonstrating the derivatization potential of the amino group. nih.gov Furthermore, the synthesis of pyrrole-aminopyrimidine ensembles showcases the construction of complex structures through the cyclocondensation of guanidine (B92328) with acylethynylpyrroles, a reaction type that highlights the versatility of amino-pyrimidine synthons. nih.gov

The development of efficient synthetic procedures for 4-substituted 5-aminoimidazoles and 2-amino-4,6-diarylpyrimidine-5-carbonitriles further underscores the broad synthetic utility of aminopyrimidine-based building blocks. nih.govnih.gov

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Aminopyrimidin-4-ol hydrochloride. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the amino group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms in the pyrimidine ring would appear in the aromatic region of the spectrum. Quaternary carbons, those without attached hydrogens, tend to show weaker signals. youtube.com

Illustrative NMR Data for a Related Pyrimidine Structure

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 | Singlet | Pyrimidine ring H |

| ¹H | ~7.5 | Singlet | Pyrimidine ring H |

| ¹H | ~5.0 | Broad Singlet | -NH₂ |

| ¹³C | ~160 | - | C=O |

| ¹³C | ~150 | - | C-N |

| ¹³C | ~140 | - | C-NH₂ |

| ¹³C | ~120 | - | C-H |

Note: This data is illustrative and based on general chemical shifts for similar pyrimidine derivatives.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH₂) and hydroxyl (-OH) groups, as well as vibrations from the pyrimidine ring. The presence of the hydrochloride salt may also influence the spectral features. A study of the related compound 4-aminopyridine (B3432731) showed a Fermi-resonance splitting of the symmetric NH₂-stretch. researchgate.net

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amino) | 3400 - 3200 | Medium |

| O-H stretch (hydroxyl) | 3600 - 3200 | Broad, Medium |

| C=N stretch (ring) | 1680 - 1620 | Medium to Strong |

| C=C stretch (ring) | 1600 - 1450 | Medium |

| N-H bend (amino) | 1650 - 1580 | Medium |

Note: These are expected ranges and the actual spectrum may vary.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. rsc.org

Expected Mass Spectrometry Data

| Technique | Expected m/z | Information Obtained |

|---|---|---|

| ESI-MS | [M+H]⁺ | Molecular weight confirmation |

| HRMS | Precise m/z | Elemental composition |

M represents the molecular ion of 5-Aminopyrimidin-4-ol.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The pyrimidine ring system in this compound is expected to exhibit characteristic UV absorption maxima. The position of these maxima can be influenced by the solvent and the pH of the solution. For the related 4-aminopyridine, UV/Visible spectrum data is available through the NIST WebBook. nist.gov

Expected UV-Vis Absorption Data

| Solvent | λmax (nm) |

|---|---|

| Methanol (B129727) | ~260 |

| Water (acidic) | ~255 |

| Water (basic) | ~270 |

Note: These are estimated values based on similar pyrimidine structures.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of pharmaceutical compounds. researchgate.net The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve good separation from any impurities.

Given the polar nature of the compound, a reversed-phase HPLC method would likely be employed. The choice of stationary phase (e.g., C8 or C18), mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol with a buffer), and detector wavelength are critical for a successful separation. For related pyridine (B92270) derivatives, methods have been developed that are compatible with mass spectrometry detection. helixchrom.com

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 260 nm) |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. ccsknowledge.com For polar molecules such as aminopyrimidines, direct GC analysis can be challenging due to their low volatility and tendency to interact with the chromatographic column, leading to poor peak shape and decomposition. thermofisher.comepa.gov Therefore, the application of GC for this compound typically necessitates a derivatization step to enhance its volatility.

In the broader context of pyrimidine analysis, GC coupled with mass spectrometry (GC-MS) is a well-established method for the determination of pyrimidine bases in various matrices. nih.gov This combination allows for both the separation of components in a mixture and their definitive identification based on their mass-to-charge ratio. For instance, GC-MS has been successfully used for the simultaneous detection of uracil, thymine, and cytosine in biological materials after their conversion to more volatile silylated derivatives. nih.gov

The performance of a GC system for analyzing such compounds is evaluated by several parameters, including the number of theoretical plates (NTPs), peak resolution, and symmetry. nih.gov High NTP values indicate efficient separation, while good resolution ensures that individual components are distinct from one another. nih.gov A typical application would involve a capillary column, such as a 5% phenyl methylpolysiloxane column, which is suitable for separating a wide range of derivatized compounds. thermofisher.com

Table 1: Illustrative GC System Suitability Parameters for Analysis of Related Compounds This table presents typical parameters used in the GC analysis of related chemical compounds, demonstrating the expected performance of a suitable chromatographic system.

| Parameter | Acceptance Criteria | Typical Value for Related Compounds |

|---|---|---|

| Number of Theoretical Plates (NTPs) | > 10,000 | 12,500 |

| Resolution (Rs) | > 1.5 | 1.8 |

| Peak Symmetry (Tailing Factor) | 0.9 - 1.2 | 1.1 |

Strategies for Analytical Derivatization in Chromatography

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique, particularly GC. youtube.com For this compound, the primary and secondary amine groups, as well as the hydroxyl group, are polar and contain active hydrogens. These functional groups make the molecule non-volatile and prone to thermal decomposition in a hot GC injector. thermofisher.com Derivatization addresses these issues by replacing the active hydrogens with non-polar functional groups, thereby increasing volatility and thermal stability. thermofisher.comyoutube.com

Common derivatization strategies applicable to aminopyrimidines include:

Silylation: This is one of the most prevalent methods for compounds with active hydrogens. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with hydroxyl and amino groups to replace the acidic protons with a trimethylsilyl (B98337) (TMS) group. thermofisher.comnih.govyoutube.com This process effectively masks the polarity of these functional groups.

Acylation: This method involves reacting the analyte with an acylating agent, such as an anhydride (B1165640) or an acyl halide. Fluorinated anhydrides are often used because they produce derivatives that are highly responsive to electron capture detectors (ECD), enhancing sensitivity. epa.govnih.gov

Alkylation: This strategy can also be employed to reduce polarity, although silylation and acylation are more common for GC analysis of this class of compounds. epa.gov

The choice of derivatization reagent is critical and depends on the specific functional groups present in the molecule and the desired analytical outcome. youtube.comnih.gov The reaction must be optimized to ensure it proceeds to completion, which often involves adjusting temperature and reaction time. youtube.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines and Hydroxyls

| Derivatization Method | Reagent Example | Target Functional Group(s) | Resulting Derivative |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | -OH, -NH2 | Pentafluoropropionyl (PFP) ester/amide |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, studies on related aminopyrimidine derivatives provide insight into the expected structural features. iucr.orgacs.org For example, the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate shows a nearly planar pyrimidine ring system. iucr.org In the crystal, extensive hydrogen-bonding interactions between the aminopyrimidine cation and the counter-anions dictate the formation of a supramolecular network. iucr.org

A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model, including:

The precise geometry of the pyrimidine ring.

The conformation of the amino and hydroxyl substituents.

The location of the hydrochloride counter-ion and its interactions with the protonated pyrimidine base.

A comprehensive map of intermolecular forces, particularly hydrogen bonds involving the amino group, hydroxyl group, ring nitrogens, and the chloride ion.

Table 3: Illustrative Crystallographic Data for a Related Aminopyrimidine Compound This table presents example data that would be obtained from an X-ray crystallography study, based on published data for similar pyrimidine structures. mdpi.com

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (ų) | 900.07 |

Surface Morphology and Elemental Analysis (e.g., SEM, AFM, EDX)

The physical characteristics of a powdered solid, such as particle size, shape, and surface texture, are important for its handling and formulation. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are two key techniques for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface. For this compound powder, SEM would reveal the morphology of the crystalline particles, such as whether they are plate-like, needle-like, or irregular in shape. This information is valuable for understanding the material's flowability and packing density.

Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX (also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. mdpi.comresearchgate.net As the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from each element present. The EDX detector measures the energy and intensity of these X-rays to identify the elements and their relative abundance. mdpi.com An EDX analysis of this compound would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl), confirming the elemental composition of the compound.

Table 4: Expected Elemental Composition from EDX Analysis This table outlines the elements expected to be detected in an EDX spectrum of this compound, confirming its constituent elements.

| Element | Symbol | Expected Presence | Primary Role in Compound |

|---|---|---|---|

| Carbon | C | Yes | Backbone of the pyrimidine ring |

| Nitrogen | N | Yes | Heteroatoms in the pyrimidine ring and amino group |

| Oxygen | O | Yes | Component of the hydroxyl group |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 5-Aminopyrimidin-4-ol hydrochloride, these calculations offer a window into its electronic landscape and reactive nature.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For pyrimidine (B1678525) derivatives, DFT calculations are commonly employed to determine optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov In a comparative study on 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-amino-5-bromo-6-methyl-4-pyrimidinol, DFT calculations with a 6-311++G(**) basis set were used to elucidate their molecular structures and spectroscopic features. nih.gov The analysis of HOMO and LUMO energies in such systems reveals that charge transfer occurs within the molecule, which is a key factor in its reactivity and interaction with other molecules. nih.gov The distribution of electron density, often analyzed through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can highlight the most electron-rich and electron-poor regions of the molecule, providing clues about its sites of electrophilic and nucleophilic attack.

The presence of the amino and hydroxyl groups on the pyrimidine ring of this compound is expected to significantly influence its electronic properties. The amino group generally acts as an electron-donating group, increasing the electron density of the pyrimidine ring, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The protonation of the pyrimidine ring or the amino group in the hydrochloride salt would further alter the electronic distribution, making the ring more electron-deficient and influencing its interaction with biological targets.

A critical aspect of the electronic structure of 5-Aminopyrimidin-4-ol is the potential for tautomerism. The "-pyrimidin-4-ol" moiety can exist in equilibrium with its keto tautomer, 5-amino-pyrimidin-4(3H)-one. Theoretical studies on the parent 4-pyrimidone have shown that it can undergo keto-enol tautomerization through proton migration. chemicalbook.com Calculations have indicated that while intramolecular proton migration has a high activation energy, the keto form is generally the more stable tautomer. chemicalbook.com The presence of the amino group at the 5-position could influence the relative stability of these tautomers.

Table 1: Representative Theoretical Data for a Related Aminopyrimidine Derivative (2-amino-5-bromo-6-methyl-4-pyrimidinol)

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is for a related compound and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.

Reactivity Predictions and Energetic Profiles

Quantum chemical calculations can predict the reactivity of a molecule by mapping its potential energy surface. This allows for the determination of transition states and the calculation of activation energies for various reactions. For pyrimidine derivatives, these methods have been used to study their reactivity in various chemical transformations.

The reactivity of this compound is dictated by the interplay of the pyrimidine core and its substituents. The amino group can act as a nucleophile, while the pyrimidine ring itself can undergo electrophilic or nucleophilic substitution depending on the reaction conditions and the electronic nature of the attacking species. The protonated form (hydrochloride) would likely be more susceptible to nucleophilic attack due to the increased electron deficiency of the ring.

Energetic profiles for reactions such as N-alkylation, N-acylation, or substitution at the pyrimidine ring can be calculated to predict the most favorable reaction pathways. For instance, calculations can determine whether a reaction is likely to proceed under kinetic or thermodynamic control by comparing the energies of the transition states and the final products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in a simulated environment, such as in solution or within a protein binding site.

Conformational Analysis

The conformation of a molecule, or its three-dimensional shape, is crucial for its biological activity. While small, relatively rigid molecules like this compound have a limited number of conformations, the orientation of the amino and hydroxyl groups can still vary. The planarity of the pyrimidine ring is a key feature, though slight puckering can occur.

Conformational analysis of related pyrimidine-embedded macrocycles has shown that these scaffolds can adopt diverse three-dimensional shapes, which is a departure from the generally flat nature of simple pyrimidines. frontiersin.org For this compound, the primary conformational freedom would involve the rotation around the C-N bond of the amino group and the C-O bond of the hydroxyl group. The presence of the hydrochloride will also influence the preferred conformation due to electrostatic interactions. The tautomeric equilibrium between the hydroxyl and keto forms would also present distinct conformational possibilities. chemicalbook.com

Intermolecular Interactions

The ability of this compound to form intermolecular interactions, particularly hydrogen bonds, is fundamental to its behavior in condensed phases and biological systems. The amino group and the hydroxyl group are both potent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl/keto group are hydrogen bond acceptors.

MD simulations can be used to study the hydrogen bonding network of this compound in aqueous solution, providing information on the average number of hydrogen bonds, their lifetimes, and their geometry. In the context of drug design, MD simulations are invaluable for studying the interactions between a ligand and its protein target. For instance, simulations of aminopyrimidine derivatives as kinase inhibitors have revealed key hydrogen bonding interactions with amino acid residues in the active site that are essential for binding affinity. nih.gov The hydrochloride counter-ion would also participate in strong electrostatic interactions and hydrogen bonding with the pyrimidine moiety and surrounding solvent molecules.

Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their observed reactivity. For this compound, such studies would involve systematically modifying its structure and computationally evaluating the impact on its electronic properties and reactivity.

By introducing different substituents at various positions on the pyrimidine ring, it is possible to modulate the molecule's reactivity. For example, the introduction of electron-withdrawing groups would generally decrease the nucleophilicity of the amino group and the pyrimidine ring, while electron-donating groups would have the opposite effect. rsc.org Quantitative structure-activity relationship (QSAR) models, which are a form of SRR, have been developed for pyrimidine derivatives to predict their biological activities based on calculated molecular descriptors. mdpi.com These descriptors can include electronic parameters (such as atomic charges and HOMO/LUMO energies), steric parameters, and lipophilicity. Such models can guide the design of new derivatives of 5-Aminopyrimidin-4-ol with desired reactivity profiles for specific applications. researchgate.netnih.gov

Correlation of Structural Features with Chemical Transformations

The chemical behavior of 5-Aminopyrimidin-4-ol is intrinsically linked to its unique structural and electronic features. The pyrimidine ring is an electron-deficient (π-deficient) heterocycle. However, the presence of an amino (-NH₂) group at the C5 position and a hydroxyl (-OH) group at the C4 position significantly modulates its electronic properties and reactivity. Computational studies on analogous substituted pyrimidines help elucidate these relationships.

Tautomerism: 4-Hydroxypyrimidines, such as the parent compound of this article, exist in a tautomeric equilibrium between the hydroxyl (enol) and oxo (keto) forms. Theoretical studies have consistently shown that the keto form is generally more stable. ias.ac.in For 5-Aminopyrimidin-4-ol, this equilibrium is between 5-Amino-4-hydroxypyrimidine and the more stable 5-Amino-3H-pyrimidin-4-one. The stability is influenced by factors like solvent polarity and the molecule's potential for intermolecular hydrogen bonding, which can be modeled computationally. ias.ac.in The presence of the amino group, a strong electron-donating group, further influences the electron distribution in the ring and can affect the position of this equilibrium compared to unsubstituted 4-hydroxypyrimidine (B43898). researchgate.net

Electronic Properties and Reactivity: Quantum chemical calculations are used to determine key electronic descriptors that correlate with chemical reactivity. researchgate.netresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons and suggest sites susceptible to electrophilic attack. In 5-Aminopyrimidin-4-ol, the electron-donating amino and hydroxyl groups increase the energy of the HOMO compared to unsubstituted pyrimidine, making it more reactive towards electrophiles.

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons and suggest sites susceptible to nucleophilic attack. The pyrimidine ring itself is electron-deficient, but substituents modify the LUMO energy.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. acs.orgnih.gov A smaller gap suggests higher reactivity. Computational studies on various pyrimidine derivatives allow for a systematic analysis of how different substituents tune this energy gap. gazi.edu.tr